

Physical and chemical properties of Clerodermic acid

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Compound of Interest

Compound Name: Clerodermic acid

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An In-depth Technical Guide to the Physical and Chemical Properties of **Clerodermic Acid**

Introduction

Clerodermic acid is a naturally occurring neo-clerodane diterpenoid, a class of secondary metabolites found in various plant species.[1][2] It is characterized by a bicyclo[4.4.0]decane (decalin) core structure and possesses notable biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of **Clerodermic acid**, detailed experimental protocols for its isolation and characterization, and visualizations of relevant biological and experimental pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Clerodermic acid** are summarized below. While specific experimental data for properties like melting and boiling points are not extensively reported in the literature, the available data provides a solid foundation for its chemical identity.

Property	Value / Description	Source(s)
Molecular Formula	C ₂₀ H ₂₈ O ₄	[1][2]
Molecular Weight	332.4 g/mol	[1][2]
IUPAC Name	(5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid	[1]
CAS Number	67594-82-5	[3]
Class	Neo-clerodane Diterpenoid	[1][2]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Soluble in low to medium polarity organic solvents such as ethanol, methanol, dichloromethane, and hexane. [1][2]	
InChI Key	FEOFLRVZBOQGQA-YBPVHIGFSA-N	[1]

Spectroscopic Data

The structural elucidation of **Clerodermic acid** relies on a combination of modern spectroscopic techniques.

Technique	Description	Source(s)
¹ H and ¹³ C NMR	Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule. Full peak assignments with chemical shifts, multiplicities, and coupling constants are established through 1D and 2D NMR experiments.[1][4]	
Mass Spectrometry (MS)	High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass, confirming the elemental composition.[1] Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is employed for its high sensitivity and resolution in analyzing plant extracts containing Clerodermic acid.[1][5]	
Infrared (IR) Spectroscopy	IR spectroscopy helps identify key functional groups. Expected absorptions for Clerodermic acid include a broad trough for the O-H bond in the carboxylic acid (around 2500-3300 cm ⁻¹), a sharp peak for the C=O bond in the carboxylic acid and the furanone moiety (around 1680-1750 cm ⁻¹), and absorptions for C-H bonds.[1][6]	

Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and bioactivity assessment of **Clerodermic acid**.

Bioassay-Guided Isolation and Purification

Bioassay-guided fractionation is a key strategy for isolating bioactive compounds like **Clerodermic acid** from complex plant extracts.^[1] The process involves iterative separation and biological testing to pinpoint the active molecule.

3.1.1 Plant Material and Extraction

- **Source:** Aerial parts of plants such as *Clerodendrum inerme* or *Salvia nemorosa* are common sources.^{[1][2]}
- **Preparation:** The plant material is air-dried, powdered, and subjected to extraction.
- **Maceration:** The powdered material is soaked in an organic solvent (e.g., methanol, ethanol, or dichloromethane) at room temperature for an extended period with occasional agitation.^[1]
^[2] This process softens and breaks down the plant cell walls, allowing the soluble phytochemicals to diffuse into the solvent.^[1]
- **Concentration:** The resulting mixture is filtered, and the solvent is removed from the filtrate under reduced pressure to yield a crude extract.^[1]

3.1.2 Chromatographic Separation

- **Column Chromatography:** The crude extract is subjected to column chromatography over a stationary phase like silica gel. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).^[1]
- **Fraction Collection:** Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Bioactivity Testing:** Each fraction is tested for the desired biological activity (e.g., cytotoxicity).

- Iterative Purification: The most active fractions are pooled and subjected to further chromatographic purification steps, such as reversed-phase High-Performance Liquid Chromatography (HPLC), until the pure compound is isolated.[\[1\]](#)

Structural Characterization

The identity and purity of the isolated **Clerodermic acid** are confirmed using the spectroscopic methods outlined in Section 2.0.

- Sample Preparation: A small amount of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl_3) for NMR analysis or prepared for MS and IR analysis according to the instrument's requirements.
- Data Acquisition: ^1H NMR, ^{13}C NMR, COSY, HSQC, HMBC, HRMS, and IR spectra are acquired.
- Structure Elucidation: The spectral data are analyzed and compared with literature values to confirm the structure of **Clerodermic acid**.[\[1\]](#)

Cytotoxicity Assessment: MTT Assay

The anti-proliferative activity of **Clerodermic acid** is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[1\]](#)[\[2\]](#)

- Cell Culture: A human cancer cell line, such as A549 (lung carcinoma), is cultured in an appropriate medium and conditions.[\[1\]](#)[\[2\]](#)
- Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
- Treatment: The cells are treated with various concentrations of **Clerodermic acid** for a specified duration (e.g., 48 hours).[\[2\]](#)
- MTT Incubation: After the treatment period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

- **Absorbance Measurement:** The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
- **IC₅₀ Determination:** The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve. **Clerodermic acid** has been reported to exhibit an IC₅₀ value of 35 µg/mL against A549 cells.^{[1][2]}

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to **Clerodermic acid**.

General Biosynthetic Pathway of Clerodane Diterpenoids

Caption: General biosynthetic pathway of **Clerodermic acid**.

Experimental Workflow for Bioassay-Guided Isolation

Caption: Workflow for bioassay-guided isolation of **Clerodermic acid**.

Potential Anti-Diabetic Mellitus Signaling Interaction

Caption: Potential interaction of **Clerodermic acid** with proteins in diabetes mellitus.^[7]

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